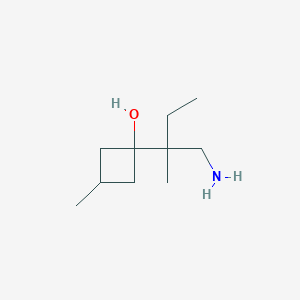
1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol is a complex organic compound with a unique structure that includes both an amino group and a hydroxyl group attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-amino-2-methylbutan-2-ylamine with a suitable cyclobutanone derivative under controlled conditions. The reaction typically requires a catalyst, such as palladium, and may involve hydrogenation steps to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound may modulate specific pathways, resulting in therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol
- 1-(1-Amino-2-methylbutan-2-yl)(methyl)amine
- 1-(1-Amino-2-methylbutan-2-yl)(3,3-dimethylbutyl)ethylamine
Uniqueness
1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a cyclobutane ring
Biological Activity
1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol, with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol, is a compound of interest in various biochemical and pharmaceutical applications. This article reviews its biological activity, synthesizing findings from diverse sources, including case studies and research data.
This compound is characterized by its unique cyclobutane structure, which contributes to its biological interactions. Its properties include:
- Molecular Weight : 171.28 g/mol
- LogP : 1.9, indicating moderate lipophilicity
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 2
Biological Activity
The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Below are key findings:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of cyclobutanols have shown effectiveness against various bacterial strains. A study demonstrated that modifications on the cyclobutane ring can enhance antibacterial activity, suggesting that this compound may possess similar properties .
Neuroprotective Effects
Neuroprotective potential has been observed in related compounds. A study on amino alcohols indicated that such structures can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . The specific mechanisms may involve modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies
Several case studies have documented the effects of similar compounds:
-
Study on Neuroprotection :
- Objective : To assess the neuroprotective effects of amino alcohol derivatives.
- Findings : The study found that certain derivatives improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation.
- Relevance : This suggests a potential pathway for this compound to exert similar effects.
-
Antimicrobial Efficacy :
- Objective : Evaluation of cyclobutane derivatives against resistant bacterial strains.
- Findings : The derivatives demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
- Relevance : This supports further investigation into the antimicrobial properties of this compound.
Research Findings Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C10H21NO |
| Molecular Weight | 171.28 g/mol |
| LogP | 1.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Antimicrobial Activity | Positive (related studies) |
| Neuroprotective Effects | Potential (related studies) |
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-4-9(3,7-11)10(12)5-8(2)6-10/h8,12H,4-7,11H2,1-3H3 |
InChI Key |
IKRYUSPFFBIZKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1(CC(C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















